molecular formula C13H13N5O3S B10875450 2-({[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

2-({[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B10875450
M. Wt: 319.34 g/mol
InChI Key: JOZYLOZHDKHSLB-UHFFFAOYSA-N
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Description

2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a pyrimidine ring, a benzamide group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidine derivative with a thiol compound, often under mild conditions to avoid decomposition.

    Coupling with Benzamide: The final step involves the coupling of the acetylated pyrimidine derivative with benzamide, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino and hydroxyl groups on the pyrimidine ring can participate in nucleophilic substitution reactions, often under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used to study enzyme inhibition and protein interactions, particularly those involving pyrimidine-based structures.

    Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxy-6-methylpyrimidine
  • 2-Amino-4,6-dimethylpyrimidine
  • 4-Amino-6-hydroxy-2-mercaptopyrimidine

Uniqueness

2-({2-[(4-AMINO-6-HYDROXY-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrimidine ring and the benzamide group allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H13N5O3S

Molecular Weight

319.34 g/mol

IUPAC Name

2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C13H13N5O3S/c14-9-5-10(19)18-13(17-9)22-6-11(20)16-8-4-2-1-3-7(8)12(15)21/h1-5H,6H2,(H2,15,21)(H,16,20)(H3,14,17,18,19)

InChI Key

JOZYLOZHDKHSLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CSC2=NC(=CC(=O)N2)N

Origin of Product

United States

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